![molecular formula C15H14O2 B14352626 3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol CAS No. 92891-89-9](/img/structure/B14352626.png)
3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is an organic compound characterized by a biphenyl structure with hydroxyl groups at the 2 and 5 positions and a prop-2-en-1-yl group at the 3’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of biphenyl-4-carbaldehyde with an appropriate prop-2-en-1-yl precursor in the presence of a base such as potassium hydroxide in an ethanol solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a component in various chemical formulations.
作用機序
The mechanism of action of 3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species and the activation of inflammatory cytokines.
類似化合物との比較
Similar Compounds
(2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: Similar in structure but with a bromophenyl group instead of hydroxyl groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Contains dichlorophenyl and methoxyphenyl groups.
Uniqueness
3’-(Prop-2-en-1-yl)[1,1’-biphenyl]-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other biphenyl derivatives.
特性
CAS番号 |
92891-89-9 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
2-(3-prop-2-enylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C15H14O2/c1-2-4-11-5-3-6-12(9-11)14-10-13(16)7-8-15(14)17/h2-3,5-10,16-17H,1,4H2 |
InChIキー |
DRDRQMQKXMYSHD-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC(=CC=C1)C2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


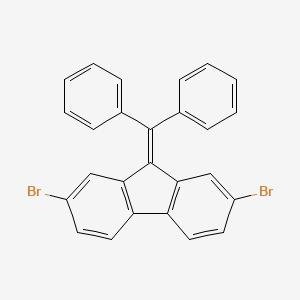
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)
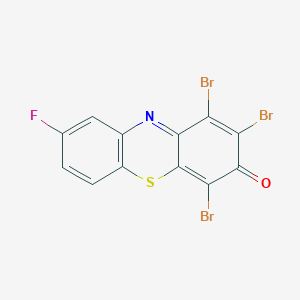


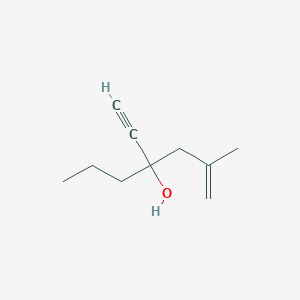
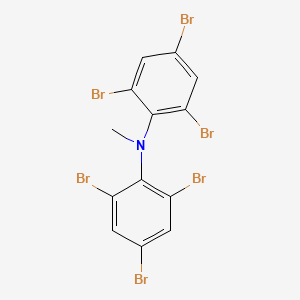
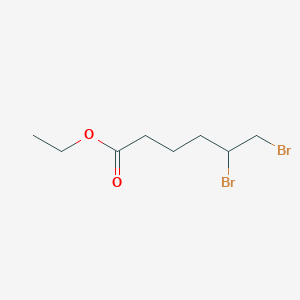
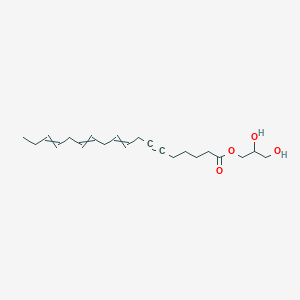
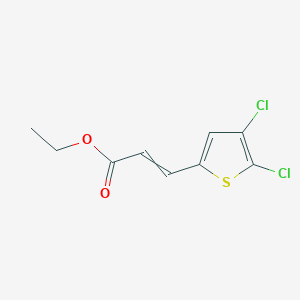
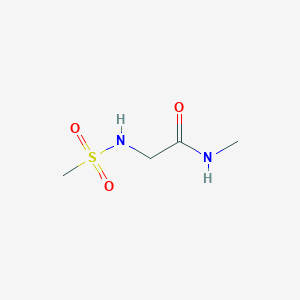
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
